![molecular formula C10H23ClO2Si B14299105 ({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane CAS No. 112163-32-3](/img/structure/B14299105.png)
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: is a chemical compound that belongs to the class of organosilicon compounds. These compounds are characterized by the presence of silicon atoms bonded to organic groups. The unique structure of this compound, which includes a butan-2-yl group, a chloropropan-2-yl group, and a trimethylsilyl group, makes it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane typically involves the reaction of chloropropanol with butanol in the presence of a base to form the intermediate compound. This intermediate is then reacted with trimethylsilyl chloride under anhydrous conditions to yield the final product. The reaction conditions often require a controlled temperature and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions or amines.
Oxidation Reactions: The butan-2-yl group can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: The compound can be reduced to form simpler organosilicon compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or ammonia, typically under mild conditions.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted organosilicon compounds, while oxidation and reduction reactions can produce alcohols, ketones, or simpler silanes.
Wissenschaftliche Forschungsanwendungen
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of ({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its silicon atom can form strong bonds with other elements, facilitating the formation of stable compounds. The presence of the butan-2-yl and chloropropan-2-yl groups allows for versatile reactivity, enabling the compound to participate in a wide range of chemical reactions.
Vergleich Mit ähnlichen Verbindungen
({1-[(Butan-2-yl)oxy]-3-chloropropan-2-yl}oxy)(trimethyl)silane: can be compared with other organosilicon compounds, such as:
Trimethylsilyl chloride: A simpler compound with similar reactivity but lacking the butan-2-yl and chloropropan-2-yl groups.
Chlorotrimethylsilane: Another related compound, often used in similar applications but with different reactivity due to the absence of the butan-2-yl group.
Butyltrimethylsilane: A compound with a butyl group instead of the butan-2-yl group, leading to different chemical properties and applications.
The uniqueness of This compound lies in its combination of functional groups, which provides a versatile platform for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
112163-32-3 |
|---|---|
Molekularformel |
C10H23ClO2Si |
Molekulargewicht |
238.82 g/mol |
IUPAC-Name |
(1-butan-2-yloxy-3-chloropropan-2-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H23ClO2Si/c1-6-9(2)12-8-10(7-11)13-14(3,4)5/h9-10H,6-8H2,1-5H3 |
InChI-Schlüssel |
VHSDCABUGCJMQH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)OCC(CCl)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



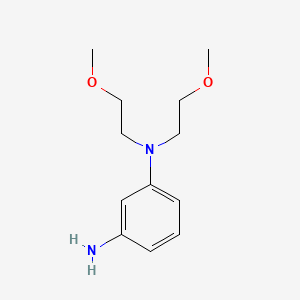
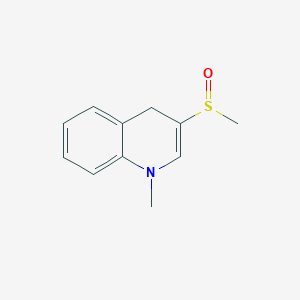
![3,4,8,9-Tetraoxa-1,6-diazabicyclo[4.4.2]dodecane](/img/structure/B14299039.png)
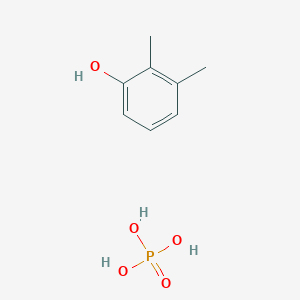


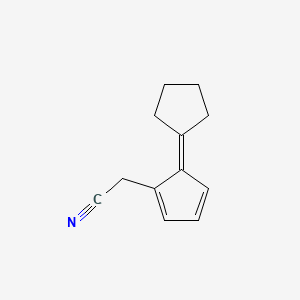
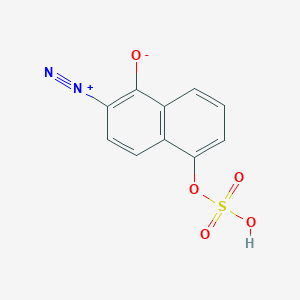
![{4-[(4-Isocyanatophenyl)methyl]phenyl}carbamic acid](/img/structure/B14299073.png)
![2-[(Hexylcarbamoyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14299079.png)
![2-[Bis(2-chloroethyl)amino]ethyl 1H-indole-3-carboxylate](/img/structure/B14299093.png)

![2-[3-(4-Chlorophenyl)-3-oxopropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14299106.png)
